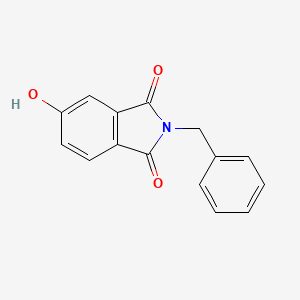
2-Benzyl-5-hydroxyisoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-5-hydroxyisoindole-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-hydroxyisoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods: Industrial production methods for isoindoline-1,3-diones often involve green chemistry principles to ensure sustainability and environmental friendliness. Solventless reactions and simple heating techniques are commonly used to synthesize these compounds . These methods not only reduce the environmental impact but also improve the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyl-5-hydroxyisoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the isoindoline nucleus and the carbonyl groups at positions 1 and 3 .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of catalysts such as transition metals and organocatalysts to enhance the reactivity and selectivity of the reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield highly substituted isoindoline-1,3-dione derivatives, while reduction reactions may produce reduced isoindoline derivatives .
Applications De Recherche Scientifique
2-Benzyl-5-hydroxyisoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex heterocyclic compounds . In biology and medicine, isoindoline-1,3-diones have shown potential as therapeutic agents due to their ability to modulate biological targets such as dopamine receptors and β-amyloid protein aggregation . In industry, these compounds are used as intermediates for the production of pharmaceuticals, herbicides, colorants, dyes, and polymer additives .
Mécanisme D'action
The mechanism of action of 2-Benzyl-5-hydroxyisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, isoindoline-1,3-diones have been shown to modulate the dopamine receptor D2, suggesting a potential application as antipsychotic agents . Additionally, the inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-Benzyl-5-hydroxyisoindole-1,3-dione include other isoindoline-1,3-dione derivatives such as N-isoindoline-1,3-diones and fused multifunctionalized isoindole-1,3-diones .
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyl and hydroxy groups.
Propriétés
Formule moléculaire |
C15H11NO3 |
|---|---|
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
2-benzyl-5-hydroxyisoindole-1,3-dione |
InChI |
InChI=1S/C15H11NO3/c17-11-6-7-12-13(8-11)15(19)16(14(12)18)9-10-4-2-1-3-5-10/h1-8,17H,9H2 |
Clé InChI |
ZJCVGFCOHPVDMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1h-Indazole-1-carboxylic acid,6-amino-3-[2-(dimethylamino)ethoxy]-,1,1-dimethylethyl ester](/img/structure/B13876040.png)

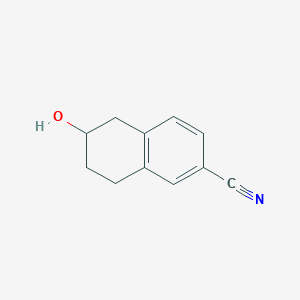
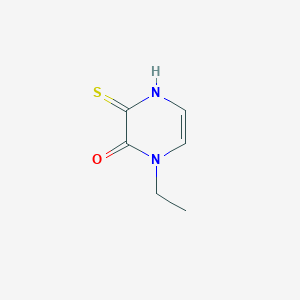
![3-[(4-chloro-2-fluorophenyl)methyl]-2H-indazole](/img/structure/B13876065.png)
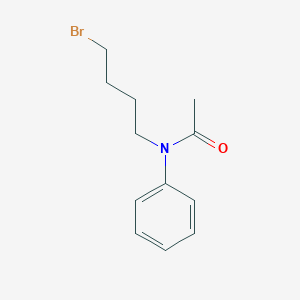
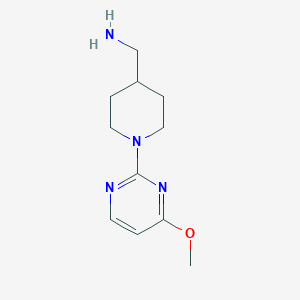
![Tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate](/img/structure/B13876083.png)
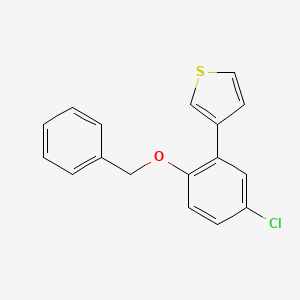
![N-[4-(hydroxymethyl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B13876093.png)

![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-hydroxypropanoate](/img/structure/B13876099.png)
